molecular formula C9H11NO2 B013992 4-Hydroxy-1-(3-pyridyl)-1-butanone CAS No. 59578-62-0

4-Hydroxy-1-(3-pyridyl)-1-butanone

Cat. No. B013992
CAS RN: 59578-62-0
M. Wt: 165.19 g/mol
InChI Key: KTXUGZHJVRHQGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of HPB involves several chemical reactions starting from 3-pyridine carboxaldehyde. The process includes the conversion of this precursor to a dithiane derivative, followed by condensation and selective hydrolysis steps. The use of deuterium labeling techniques has allowed for the synthesis of an internal standard for the analysis of HPB in biological samples, highlighting its importance in toxicological studies (Lin et al., 1993).

Scientific Research Applications

  • As an Internal Standard in Analyzing Adducts

    This compound is used as an internal standard for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines, which are critical in understanding tobacco-related health risks (Lin et al., 1993).

  • Inhibitor of Metabolic Activation of Carcinogens

    Analogs of 4-Hydroxy-1-(3-pyridyl)-1-butanone can effectively inhibit the metabolic activation of NNK, a potent lung carcinogen, demonstrating its potential in chemoprevention (Desai et al., 1995).

  • Metabolic Precursor to Adducts

    It serves as a metabolic precursor to hemoglobin and DNA adducts, playing a significant role in the biological processing of carcinogens (Peterson et al., 1990).

  • Formation of Hemoglobin Adducts

    This compound forms hemoglobin adducts in rats and is released upon treatment with acid or base, indicating its role in the metabolism of tobacco-specific nitrosamines (Carmella & Hecht, 1987).

  • High-Pressure Liquid Chromatography Assay

    An assay developed using this compound allows for the determination of the extent of metabolism of tobacco-specific nitrosamines in microsomal preparations, aiding in understanding their metabolic pathways (Peterson et al., 1991).

  • Detection in Smokers' Tissues

    It can be detected in target tissues and lung tissue from smokers, serving as an indicator of exposure to tobacco-specific carcinogens like NNK and NNN (Wang et al., 2003).

  • Role in Cancer Diagnosis

    The compound's ability to release from DNA or hemoglobin has been used as a dosimeter of tobacco-specific nitrosamine exposure in various studies, aiding in the diagnosis and understanding of cancer (Peterson et al., 2003).

  • Detection in Urinary Biomarkers

    It is key in the quantitation of urinary biomarkers for metabolic activation of tobacco-specific carcinogens in smokers, providing insights into cancer risks (Jing et al., 2014).

  • Implications in Tobacco-Related Cancers

    The compound has been implicated in the metabolic processing of NNK, a tobacco-specific carcinogen believed to be a causative agent for human lung cancer (Murphy et al., 1997).

Future Directions

The method developed for the analysis of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)-releasing DNA adducts in human oral cells can potentially be applied in studies of individual susceptibility to tobacco-induced cancers in humans .

properties

IUPAC Name

4-hydroxy-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUGZHJVRHQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208240
Record name 4-Hydroxy-1-(3-pyridyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(3-pyridyl)-1-butanone

CAS RN

59578-62-0
Record name 4-Hydroxy-1-(3-pyridyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59578-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydoxy-1-(3-pyridyl)-1-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-(3-pyridyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-1-(3-PYRIDYL)-1-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79CGY64XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy-1-(3-pyridinyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 10.0 g (63.3 mmol) of 3-bromopyridine in 100 ml of ether was cooled to -78° C., to which 40 ml (64 mmol) of 1.6M n-butyllithium hexane solution was added dropwise with stirring. After completion of the addition, the mixture was stirred for further 15 minutes, to which the solution of 5.45 g (63.3 mmol) of γ-butyrolactone in 15 ml of ether was added dropwise, and stirred for further 1 hour at -78° C.-room temperature. To the reaction mixture an aqueous solution of ammonium chloride, and the resultant substance was extracted with ethyl acetate. The extract was washed with water and dried, and the solvent was evaporated off. The residue was purified with silica gel column chromatography (CHCl3 -MeOH (9:1)) and recrystallized from ethyl acetate-isopropyl ether, to give 8.0 g (77%) of 4-(3-pyridyl)-4-oxobutanol. m.p. 36°-37° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
467
Citations
D Hölzle, D Schlöbe, AR Tricker, E Richter - Toxicology, 2007 - Elsevier
An improved analytical method was developed for the analysis of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)-releasing DNA adducts in lung samples of patients undergoing surgery for …
I Stepanov, J Muzic, CT Le, E Sebero… - Chemical research in …, 2013 - ACS Publications
Quantitation of DNA adducts could provide critical information on the relationship between exposure to tobacco smoke and cancer risk in smokers. In this study, we developed a robust …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
D Schlöbe, D Hölzle, D Hatz, L von Meyer, AR Tricker… - Toxicology, 2008 - Elsevier
4-Hydroxy-l-(3-pyridyl)-l-butanone (HPB)-releasing adducts are formed by metabolic activation of N′-nitrosonornicotine and 4-(methylnitrosamino)-l-(3-pyridyl)-l-butanone and have …
B Ma, C Ruszczak, V Jain, SS Khariwala… - Chemical research in …, 2016 - ACS Publications
Metabolic activation of the carcinogenic tobacco-specific N-nitrosamines leads to the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)-releasing DNA adducts. We recently …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
SE Atawodi, S Lea, F Nyberg, A Mukeria… - … , biomarkers & prevention …, 1998 - AACR
Hemoglobin (Hb) adducts of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), a metabolite of two tobacco-specific nitrosamines [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-…
Number of citations: 48 aacrjournals.org
CW Heppel, AK Heling, E Richter - Analytical and bioanalytical chemistry, 2009 - Springer
4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB)-releasing DNA adducts are formed by metabolic activation of the tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-…
W Zwickenpflug - Journal of agricultural and food chemistry, 2000 - ACS Publications
N-Nitrosonornicotine (NNN) is formed by synthetic or biological N-nitrosation of the tobacco alkaloid nornicotine. Following metabolic activation of NNN, DNA and protein adducts are …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
B Prokopczyk, G Leder, N Trushin… - … Biomarkers & Prevention, 2005 - AACR
Materials and Methods Histologically normal pancreatic tissue samples were collected at the University of Ulm in Germany from patients undergoing surgery for pancreatic cancer, …
Number of citations: 14 aacrjournals.org
Y Wang, SC Narayanapillai, Q Hu, N Fujioka, C Xing - Toxicology letters, 2019 - Elsevier
4-(Methylnitrosamino)-l-(3-pyridyl)-1-butanone (NNK) and N-nitrosonornicotine (NNN), two tobacco specific nitrosamine carcinogens, can form adducts with DNA and proteins via …
SG Carmella, SS Kagan, SS Hecht - Environmental health …, 1993 - ehp.niehs.nih.gov
Hemoglobin adducts of the carcinogenic tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) release 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) upon …
Number of citations: 7 ehp.niehs.nih.gov

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